Cas no 2098048-26-9 (3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine)

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a difluoroethoxy group and a piperazine moiety. This structure imparts unique physicochemical properties, including enhanced solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoroethoxy group contributes to improved metabolic resistance, while the piperazine ring offers versatility for further functionalization. Its balanced lipophilicity and electronic characteristics make it suitable for applications in drug discovery, particularly in the development of bioactive molecules targeting CNS or infectious diseases. The compound's well-defined reactivity profile ensures reliable performance in coupling and derivatization reactions.
3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine structure
2098048-26-9 structure
Product name:3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine
CAS No:2098048-26-9
MF:C10H14F2N4O
MW:244.241168498993
CID:5724316
PubChem ID:126843872

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • F1967-9147
    • AKOS040812506
    • 2098048-26-9
    • starbld0019992
    • 3-(2,2-difluoroethoxy)-6-piperazin-1-ylpyridazine
    • 3-(2,2-difluoroethoxy)-6-(piperazin-1-yl)pyridazine
    • Pyridazine, 3-(2,2-difluoroethoxy)-6-(1-piperazinyl)-
    • 3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine
    • Inchi: 1S/C10H14F2N4O/c11-8(12)7-17-10-2-1-9(14-15-10)16-5-3-13-4-6-16/h1-2,8,13H,3-7H2
    • InChI Key: VENFTKKFIZRDRX-UHFFFAOYSA-N
    • SMILES: FC(COC1=CC=C(N=N1)N1CCNCC1)F

Computed Properties

  • Exact Mass: 244.11356741g/mol
  • Monoisotopic Mass: 244.11356741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.3Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.246±0.06 g/cm3(Predicted)
  • Boiling Point: 452.8±45.0 °C(Predicted)
  • pka: 8.48±0.10(Predicted)

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-9147-10g
3-(2,2-difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F1967-9147-2.5g
3-(2,2-difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F1967-9147-0.5g
3-(2,2-difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9 95%+
0.5g
$442.0 2023-09-06
TRC
D212081-500mg
3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9
500mg
$ 435.00 2022-06-05
TRC
D212081-1g
3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9
1g
$ 660.00 2022-06-05
Life Chemicals
F1967-9147-0.25g
3-(2,2-difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-9147-5g
3-(2,2-difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F1967-9147-1g
3-(2,2-difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9 95%+
1g
$466.0 2023-09-06
TRC
D212081-100mg
3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine
2098048-26-9
100mg
$ 115.00 2022-06-05

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine Related Literature

Additional information on 3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine

Introduction to Compound with CAS No. 2098048-26-9 and Product Name: 3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine

The compound identified by the CAS number 2098048-26-9 and the product name 3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The unique structural features of this molecule, particularly the presence of a difluoroethoxy group and a piperazin-1-yl moiety, contribute to its distinctive chemical properties and biological activities.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. The difluoroethoxy substituent in this compound is particularly noteworthy, as it has been shown to influence both the electronic and steric properties of the molecule. This substitution pattern can lead to enhanced interactions with biological targets, making it a valuable scaffold for the development of novel therapeutic agents.

The piperazin-1-yl group is another critical feature of this compound, known for its ability to form hydrogen bonds and interact with various biological receptors. Piperazine derivatives are widely recognized for their role in the treatment of a variety of diseases, including neurological disorders, infections, and cardiovascular conditions. The incorporation of this group into the pyridazine core of the compound suggests potential applications in targeting receptors such as serotonin receptors, dopamine receptors, and histamine receptors, which are implicated in numerous physiological processes.

Current research in the field of heterocyclic chemistry has demonstrated that pyridazine derivatives can exhibit a wide range of biological activities. The combination of the difluoroethoxy and piperazin-1-yl groups in this compound may lead to unique pharmacological properties that make it a promising candidate for further investigation. For instance, studies have shown that fluorinated pyridazines can exhibit potent antimicrobial and anti-inflammatory effects, which could be relevant for developing new treatments against infectious diseases and inflammatory conditions.

In addition to its structural significance, this compound may also serve as a valuable intermediate in synthetic chemistry. The presence of multiple functional groups allows for further derivatization, enabling chemists to explore new analogs with tailored properties. This flexibility is particularly important in drug discovery pipelines, where iterative design and optimization are essential for identifying lead compounds with optimal efficacy and safety profiles.

From a computational chemistry perspective, the molecular structure of this compound can be analyzed using advanced modeling techniques to predict its interactions with biological targets. Quantum mechanical calculations and molecular dynamics simulations can provide insights into the binding modes and affinity of the compound for specific receptors. These computational approaches are increasingly integral to modern drug discovery efforts, as they allow researchers to rapidly screen large libraries of compounds and identify promising candidates for experimental validation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorochemical transformations, are often employed to construct the complex framework efficiently. The expertise required for these synthetic processes underscores the importance of collaboration between organic chemists and pharmaceutical researchers in developing novel therapeutics.

As interest in fluorinated compounds continues to grow, so does the need for innovative synthetic strategies to incorporate fluorine atoms into biologically active molecules. The difluoroethoxy group in this compound exemplifies how fluorine can be strategically positioned within a molecule to enhance its pharmacological properties. This trend reflects broader efforts in medicinal chemistry to leverage fluorine's unique electronic properties for drug design purposes.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its utility in agrochemicals, where fluorinated heterocycles have shown promise as leads for developing new pesticides and herbicides. The structural motifs present in this molecule may also find applications in materials science, particularly in designing advanced polymers or liquid crystals with tailored electronic properties.

In conclusion, the compound with CAS number 2098048-26-9 and product name 3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine represents a significant contribution to the field of chemical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with potential applications across multiple therapeutic areas. As research continues to uncover new biological activities and synthetic methodologies for fluorinated compounds, this molecule will undoubtedly play a crucial role in advancing both academic research and industrial applications.

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